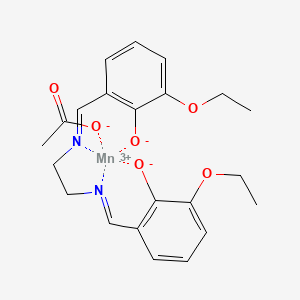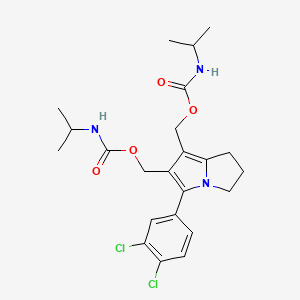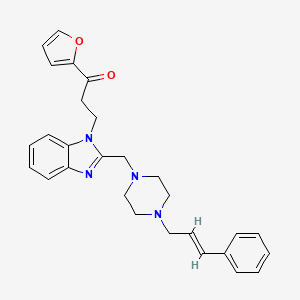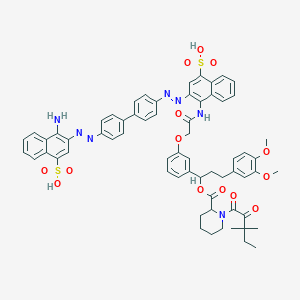![molecular formula C21H34O3 B10826359 (3S,5S,6R,7R,8R,9S,10R,13S,14S,17Z)-17-ethylidene-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,6,7-triol CAS No. 202415-99-4](/img/structure/B10826359.png)
(3S,5S,6R,7R,8R,9S,10R,13S,14S,17Z)-17-ethylidene-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,6,7-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of IPL-576092 involves several key steps. One improved and efficient preparation method includes selective allylic oxidation of D5-sterols followed by hydroboration-oxidation . The synthetic route can be summarized as follows:
Starting Material: D5-sterols.
Key Steps:
Final Product: IPL-576092.
Chemical Reactions Analysis
IPL-576092 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: Substitution reactions can occur, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
IPL-576092 has been extensively studied for its anti-inflammatory properties. Its applications in scientific research include:
Chemistry: Used as a model compound for studying steroidal anti-inflammatory agents.
Biology: Investigated for its effects on leukocyte infiltration and lung function in response to allergen challenges.
Medicine: Explored as a potential treatment for asthma and other inflammatory conditions.
Industry: Potential use in the development of new anti-inflammatory drugs
Mechanism of Action
IPL-576092 exerts its effects by inhibiting leukocyte infiltration and modulating lung function in response to allergen challenges. It acts as a leukocyte suppressing/selective anti-inflammatory drug (LSAID). The molecular targets and pathways involved include the suppression of inflammatory responses and modulation of immune cell activity .
Comparison with Similar Compounds
IPL-576092 is unique due to its distinct mechanism of action compared to traditional glucocorticoids. Similar compounds include:
5a-cholestane-3b,6a,7b-triol: Synthesized from cholesterol acetate.
5a-pregnane-3b,6a,7b-triol: Obtained by catalytic hydrogenation of the C17–C20 double bond of a related compound.
These compounds share structural similarities but differ in their specific biological activities and mechanisms of action.
If you have any more questions or need further details, feel free to ask!
Properties
CAS No. |
202415-99-4 |
|---|---|
Molecular Formula |
C21H34O3 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
(3S,5S,6R,7R,8R,9S,10R,13S,14S,17Z)-17-ethylidene-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,6,7-triol |
InChI |
InChI=1S/C21H34O3/c1-4-12-5-6-14-17-15(8-10-20(12,14)2)21(3)9-7-13(22)11-16(21)18(23)19(17)24/h4,13-19,22-24H,5-11H2,1-3H3/b12-4-/t13-,14-,15-,16+,17-,18+,19+,20+,21+/m0/s1 |
InChI Key |
MBRMDGSBOOLIGQ-QYJZNYBASA-N |
Isomeric SMILES |
C/C=C\1/CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)O)C |
Canonical SMILES |
CC=C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-2-(Butane-1-sulfonylamino)-3-{[4-oxo-5-(2-piperidin-4-yl-ethyl)-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine-2-carbonyl]-amino}-propionic acid](/img/structure/B10826288.png)




![2-[[(E)-5-[4-(furan-3-yl)phenyl]-3-phenylpent-2-en-4-ynyl]-methylamino]acetic acid](/img/structure/B10826311.png)
![Acetic acid;2-ethoxy-6-[2-[(3-ethoxy-2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol;manganese](/img/structure/B10826314.png)

![3-(1,3-benzodioxol-5-yl)-3-[[1-[bis(thiophen-2-ylmethyl)amino]-1-oxohexan-2-yl]carbamoylamino]propanoic acid](/img/structure/B10826328.png)

![4-[4-[1-[[2-(6,7-Dichloro-3-oxo-1,4-benzoxazin-4-yl)acetyl]-methylamino]-2-morpholin-4-ylethyl]phenyl]benzoic acid](/img/structure/B10826349.png)
![Acetic acid;2-ethoxy-6-[2-[(3-ethoxy-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;manganese](/img/structure/B10826361.png)
![4-N-(4-chlorophenyl)sulfonyl-1-N-[(2R)-3-methyl-1-oxo-1-[(2S)-2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]benzene-1,4-dicarboxamide](/img/structure/B10826370.png)
